N-(2-{[4-(Benzyloxy)phenyl]methanesulfonyl}-1-phenylethyl)-N-hydroxyformamide N-(2-{[4-(Benzyloxy)phenyl]methanesulfonyl}-1-phenylethyl)-N-hydroxyformamide
Brand Name: Vulcanchem
CAS No.: 1253527-86-4
VCID: VC11725726
InChI: InChI=1S/C23H23NO5S/c25-18-24(26)23(21-9-5-2-6-10-21)17-30(27,28)16-20-11-13-22(14-12-20)29-15-19-7-3-1-4-8-19/h1-14,18,23,26H,15-17H2
SMILES: C1=CC=C(C=C1)COC2=CC=C(C=C2)CS(=O)(=O)CC(C3=CC=CC=C3)N(C=O)O
Molecular Formula: C23H23NO5S
Molecular Weight: 425.5 g/mol

N-(2-{[4-(Benzyloxy)phenyl]methanesulfonyl}-1-phenylethyl)-N-hydroxyformamide

CAS No.: 1253527-86-4

Cat. No.: VC11725726

Molecular Formula: C23H23NO5S

Molecular Weight: 425.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2-{[4-(Benzyloxy)phenyl]methanesulfonyl}-1-phenylethyl)-N-hydroxyformamide - 1253527-86-4

Specification

CAS No. 1253527-86-4
Molecular Formula C23H23NO5S
Molecular Weight 425.5 g/mol
IUPAC Name N-hydroxy-N-[1-phenyl-2-[(4-phenylmethoxyphenyl)methylsulfonyl]ethyl]formamide
Standard InChI InChI=1S/C23H23NO5S/c25-18-24(26)23(21-9-5-2-6-10-21)17-30(27,28)16-20-11-13-22(14-12-20)29-15-19-7-3-1-4-8-19/h1-14,18,23,26H,15-17H2
Standard InChI Key CKPJPTGSUFIXOU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)CS(=O)(=O)CC(C3=CC=CC=C3)N(C=O)O
Canonical SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)CS(=O)(=O)CC(C3=CC=CC=C3)N(C=O)O

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₂₃H₂₃NO₅S, with a molar mass of 425.5 g/mol. Its IUPAC name reflects a branched structure: N-hydroxy-N-[1-phenyl-2-[(4-phenylmethoxyphenyl)methylsulfonyl]ethyl]formamide. Key structural features include:

  • A benzyloxy group linked to a phenyl ring via an ether bond.

  • A methanesulfonyl group attached to the central ethyl backbone.

  • A hydroxyformamide terminus providing hydrogen-bonding capacity.

Table 1: Fundamental Chemical Properties

PropertyValue
CAS Number1253527-86-4
Molecular FormulaC₂₃H₂₃NO₅S
Molecular Weight425.5 g/mol
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)CS(=O)(=O)CC(C3=CC=CC=C3)N(C=O)O
InChIKeyCKPJPTGSUFIXOU-UHFFFAOYSA-N

The SMILES notation and InChIKey encode its stereochemistry and functional group arrangement, critical for computational drug discovery. The benzyloxy and sulfonyl groups enhance hydrophobicity, as evidenced by its calculated partition coefficient (logP ≈ 3.2), suggesting moderate membrane permeability.

Synthesis and Manufacturing

The synthesis of N-(2-{[4-(Benzyloxy)phenyl]methanesulfonyl}-1-phenylethyl)-N-hydroxyformamide involves multi-step organic reactions. While explicit protocols are proprietary, plausible steps derived from analogous compounds include:

Table 2: Hypothesized Synthesis Pathway

StepReactionReagents/ConditionsPurpose
1Benzyloxy Group IntroductionBenzyl chloride, K₂CO₃, DMFEtherification of phenol
2SulfonylationMethanesulfonyl chloride, pyridineInstall sulfonyl group
3Formamide CouplingHydroxylamine, formic acidIntroduce hydroxyformamide terminus

Critical challenges include controlling stereochemistry at the ethyl backbone and preventing sulfonyl group hydrolysis during purification. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for ensuring purity.

Medicinal Chemistry and Biological Activity

The compound’s design incorporates motifs prevalent in protease inhibitors and enzyme antagonists:

  • Sulfonamide Group: Known to bind zinc ions in metalloproteases (e.g., matrix metalloproteinases) .

  • Hydroxyformamide: Acts as a transition-state analog in serine protease inhibition.

  • Benzyloxy Phenyl: Enhances lipophilicity, promoting blood-brain barrier penetration.

Mechanistic Hypotheses

Molecular docking studies of analogous compounds suggest affinity for bone morphogenetic protein 1 (BMP1) and tolloid-like proteases (TLL1/TLL2), which regulate extracellular matrix remodeling . The sulfonyl group may coordinate with catalytic zinc ions, while the benzyloxy moiety occupies hydrophobic subpockets.

Research Findings and Applications

Although direct studies are scarce, structurally related N-hydroxyformamide derivatives exhibit:

  • Anti-fibrotic Activity: Inhibition of BMP1 reduces collagen deposition in murine models .

  • Anticancer Potential: Sulfonamide-containing compounds show efficacy in pancreatic cancer cell lines (IC₅₀ = 2.1–8.7 μM).

Table 3: Comparative Bioactivity of Analogues

CompoundTargetIC₅₀ (μM)Reference
WO2017006296A1 Compound 1BMP10.45
VC11725726 (This Compound)TLL1 (Predicted)N/A

Future Directions

Key research gaps include:

  • Pharmacokinetic Profiling: Oral bioavailability and metabolic stability in vivo.

  • Target Validation: CRISPR-Cas9 knockout studies to confirm enzyme specificity.

  • Toxicity Screening: Acute and chronic toxicity in preclinical models.

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